molecular formula C14H10F2O3 B6399892 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261904-65-7

4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6399892
CAS RN: 1261904-65-7
M. Wt: 264.22 g/mol
InChI Key: ZBIOHYAARKOCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Difluorophenyl)-2-methoxybenzoic acid (4-DFMBA) is an aromatic compound with a molecular formula of C9H7F2O3. It is a white crystalline solid with a melting point of 126-127°C and a relative molecular mass of 202.14 g/mol. It is a common component of many drugs and is used in a variety of laboratory experiments.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. In addition, 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% has been used in studies of the effects of the endocannabinoid system on the central nervous system.

Mechanism of Action

4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% is believed to act as an inhibitor of the enzymes COX-2 and 5-LOX. It has been shown to inhibit the activity of these enzymes in vitro and in vivo. The exact mechanism of action is not yet fully understood, but it is believed to involve the binding of 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% to the active site of the enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of prostaglandins and leukotrienes, which are involved in inflammation and other physiological processes. In addition, 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% has been found to reduce the production of endocannabinoids, which are involved in pain perception and other physiological processes.

Advantages and Limitations for Lab Experiments

4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable, with a shelf life of up to two years. On the other hand, 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% is relatively volatile and can evaporate quickly, making it unsuitable for long-term storage. Additionally, 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% is not water soluble, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% in scientific research. One potential direction is the use of 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% in studies of the effects of the endocannabinoid system on the central nervous system. Another potential direction is the use of 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% as an inhibitor of other enzymes involved in inflammation and other physiological processes. Additionally, 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% could be used in studies of the effects of prostaglandins and leukotrienes on the body, as well as the effects of endocannabinoids on the body. Finally, 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% could be used in drug development, as it has been found to have potential anti-inflammatory, analgesic, and anti-anxiety properties.

Synthesis Methods

4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 3,5-difluorobenzoic acid and 2-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide. This reaction yields 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% as the primary product, along with a small amount of by-products. Another method involves the reaction of 3,5-difluorobenzoic acid and phenol in the presence of a base, such as potassium hydroxide. This reaction yields 4-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% as the primary product, along with a small amount of by-products.

properties

IUPAC Name

4-(3,5-difluorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-6-8(2-3-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIOHYAARKOCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689638
Record name 3',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-65-7
Record name 3',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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